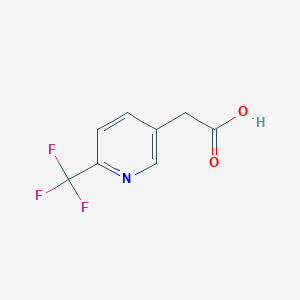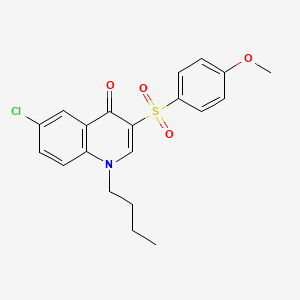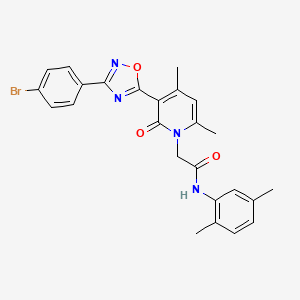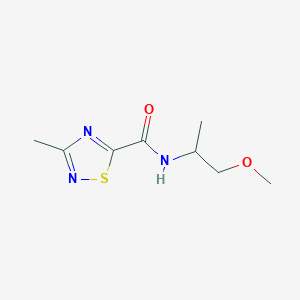
2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring. They have been widely studied for their medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the oxazole ring might undergo reactions at the nitrogen atom, and the ethoxy and methoxy groups could potentially be cleaved under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase its lipophilicity, potentially influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds with complex structures, including quinazolinones and their derivatives, are of significant interest due to their potential biological activities. For example, the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives and their potential against microorganisms highlight the importance of exploring complex molecules for new therapeutic agents (Bektaş et al., 2007). Similarly, quinazolinone derivatives have been synthesized and shown to possess significant antibacterial activity, underscoring their potential in addressing microbial resistance issues (Osarodion Peter Osarumwense, 2022).
Antimicrobial Properties
The antimicrobial properties of novel compounds, including thioxoquinazolinone derivatives, are crucial for developing new antimicrobials. Studies on such compounds have demonstrated broad-spectrum activity against various bacteria and fungi, suggesting their potential in creating new treatments for infectious diseases (Rajasekaran et al., 2013).
Potential as Anticancer Agents
The exploration of quinazolinone-based derivatives as potential anticancer agents is a significant area of research. For instance, studies have identified quinazolinone derivatives that inhibit tumor growth and induce apoptosis, suggesting their application in cancer therapy (Cui et al., 2017). Moreover, the development of novel quinazolinone-based derivatives as dual inhibitors for key tyrosine kinases involved in cancer progression highlights the strategic targeting of molecular pathways in cancer treatment (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-5-27-23(28)17-9-7-8-10-18(17)26-24(27)32-14-19-15(3)31-22(25-19)16-11-12-20(30-6-2)21(13-16)29-4/h7-13H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYZHVUKYGYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC(=C(C=C4)OCC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2608297.png)
![2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608298.png)

![N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2608300.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide](/img/structure/B2608301.png)





![N-([2,4'-bipyridin]-4-ylmethyl)pivalamide](/img/structure/B2608316.png)



